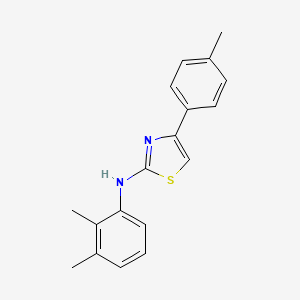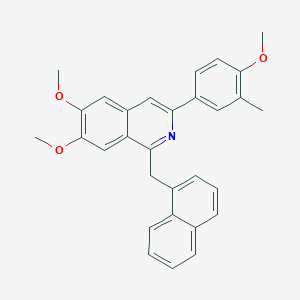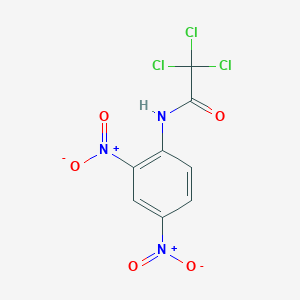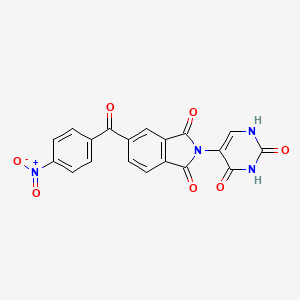
N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-ジメチルフェニル)-4-(4-メチルフェニル)-1,3-チアゾール-2-アミンは、チアゾール誘導体のクラスに属する合成有機化合物です。チアゾール化合物は、その多様な生物活性が知られており、しばしば薬物開発における医薬品化学に使用されます。この特定の化合物は、2,3-ジメチルフェニルと4-メチルフェニル基で置換されたチアゾール環を特徴としており、これによりその独自の化学的および生物学的特性に寄与する可能性があります。
準備方法
合成経路と反応条件
N-(2,3-ジメチルフェニル)-4-(4-メチルフェニル)-1,3-チアゾール-2-アミンの合成は、通常、特定の条件下での適切な前駆体の環化を伴います。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、2,3-ジメチルベンズアルデヒドと4-メチルベンジルアミンを硫黄と反応させることです。反応混合物を加熱してチアゾール環の形成を促進します。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が使用される場合がありますが、より大規模で行われます。このプロセスは、収率と純度が最適化され、一貫した生産を確実にするために、多くの場合、連続フロー反応器や自動システムが使用されます。プロセスをより環境に優しいものにするために、容易にリサイクルできる触媒や溶媒も考慮されます。
化学反応の分析
反応の種類
N-(2,3-ジメチルフェニル)-4-(4-メチルフェニル)-1,3-チアゾール-2-アミンは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: 還元反応は、チアゾリジンの形成につながる可能性があります。
置換: 芳香族環は、ニトロ化やハロゲン化などの求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ニトロ化には硝酸、ブロム化には臭素などの試薬が使用されます。
主要な生成物
酸化: スルホキシドおよびスルホン。
還元: チアゾリジン。
置換: ニトロまたはハロゲン化誘導体。
科学的研究の応用
N-(2,3-ジメチルフェニル)-4-(4-メチルフェニル)-1,3-チアゾール-2-アミンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、その潜在的な生物活性が調査されています。
医学: さまざまな疾患に対する薬物開発におけるリード化合物として調査されています。
工業: 特定の特性を持つ新しい材料の開発に使用されます。
作用機序
N-(2,3-ジメチルフェニル)-4-(4-メチルフェニル)-1,3-チアゾール-2-アミンの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。チアゾール環と芳香族置換基は、これらの標的への結合に重要な役割を果たし、化合物の有効性と選択性に影響を与えます。
類似の化合物との比較
類似の化合物
- N-(2,3-ジメチルフェニル)-4-フェニル-1,3-チアゾール-2-アミン
- N-(2,3-ジメチルフェニル)-4-(4-クロロフェニル)-1,3-チアゾール-2-アミン
- N-(2,3-ジメチルフェニル)-4-(4-メトキシフェニル)-1,3-チアゾール-2-アミン
独自性
N-(2,3-ジメチルフェニル)-4-(4-メチルフェニル)-1,3-チアゾール-2-アミンは、その置換基の特定の配置により、その化学反応性と生物活性が影響を受けるため、ユニークです。2,3-ジメチルフェニルと4-メチルフェニルの両方の基が存在することで、複数の分子標的に作用する能力が向上し、さまざまな用途に適した汎用性の高い化合物になります。
類似化合物との比較
Similar Compounds
- N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine
- N-(2,3-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
- N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Uniqueness
N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both 2,3-dimethylphenyl and 4-methylphenyl groups may enhance its ability to interact with multiple molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C18H18N2S |
|---|---|
分子量 |
294.4 g/mol |
IUPAC名 |
N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H18N2S/c1-12-7-9-15(10-8-12)17-11-21-18(20-17)19-16-6-4-5-13(2)14(16)3/h4-11H,1-3H3,(H,19,20) |
InChIキー |
XIBYZPJQLWONIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11686070.png)
![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11686080.png)
![methyl 4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11686101.png)

![ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11686117.png)


![(5Z)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686141.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11686151.png)
![2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11686161.png)
![6-(2,4-Dihydroxyphenyl)-4,4,6-trimethyl-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2-thione](/img/structure/B11686166.png)


